2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester is a chemical compound with the molecular formula C14H14N2O5 . This compound is known for its unique structure, which includes both an ester and an isocyanate functional group. It is used in various industrial and scientific applications due to its reactivity and versatility.
Vorbereitungsmethoden
The synthesis of 2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester typically involves the reaction of 2-propenoic acid with a suitable isocyanate compound. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow systems to maximize yield and efficiency.
Analyse Chemischer Reaktionen
2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester is used in several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester involves its reactivity with nucleophiles and electrophiles. The isocyanate group can react with amines to form urea derivatives, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol . These reactions are facilitated by the compound’s ability to form stable intermediates and transition states.
Vergleich Mit ähnlichen Verbindungen
2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester can be compared with similar compounds such as:
2-Propenoic acid, 3-phenyl-, ethyl ester: This compound lacks the isocyanate group and has different reactivity and applications.
Carbamic acid, N-(3-isocyanatomethylphenyl)-, C,C’-[2-ethyl-2-[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]methyl]-1,3-propanediyl] ester: This compound has a similar isocyanate group but a more complex structure, leading to different chemical properties and uses.
This compound stands out due to its unique combination of ester and isocyanate functionalities, making it highly versatile in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
54554-39-1 |
---|---|
Molekularformel |
C14H14N2O5 |
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
2-[[3-(isocyanatomethyl)phenyl]carbamoyloxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C14H14N2O5/c1-2-13(18)20-6-7-21-14(19)16-12-5-3-4-11(8-12)9-15-10-17/h2-5,8H,1,6-7,9H2,(H,16,19) |
InChI-Schlüssel |
BGJFAGLDVUUDFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCOC(=O)NC1=CC=CC(=C1)CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.